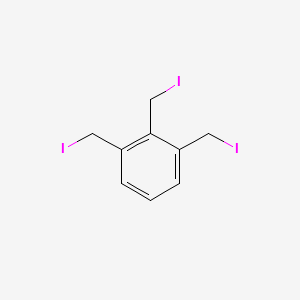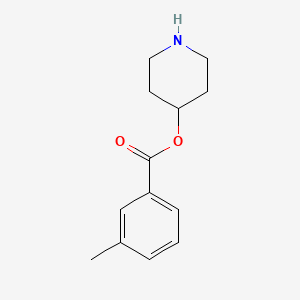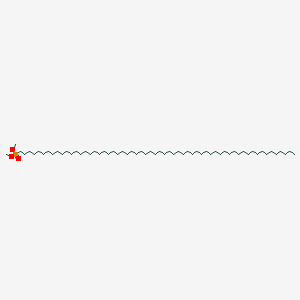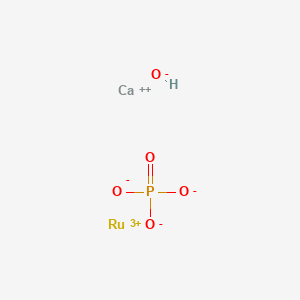
1,2,3-Tris(iodomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(iodomethyl)benzene: is an organic compound with the molecular formula C9H9I3 . It is a derivative of benzene where three hydrogen atoms are replaced by iodomethyl groups at the 1, 2, and 3 positions. This compound is known for its high molecular weight and significant iodine content, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(iodomethyl)benzene can be synthesized through the iodination of 1,2,3-tris(hydroxymethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodomethyl groups can yield the corresponding methyl groups
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methyl-substituted benzene .
Aplicaciones Científicas De Investigación
1,2,3-Tris(iodomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1,2,3-tris(iodomethyl)benzene primarily involves its reactivity due to the presence of iodomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s effects are mediated through its interactions with molecular targets such as nucleophiles and electrophiles, facilitating substitution, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
1,3,5-Tris(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1, 3, and 5 positions.
1,2,4-Tris(iodomethyl)benzene: Iodomethyl groups at the 1, 2, and 4 positions.
1,3,5-Tris(bromomethyl)benzene: Bromomethyl groups instead of iodomethyl groups .
Uniqueness: 1,2,3-Tris(iodomethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of three iodomethyl groups in close proximity enhances its utility in multi-step synthesis and the formation of complex molecular architectures .
Propiedades
Número CAS |
921595-61-1 |
|---|---|
Fórmula molecular |
C9H9I3 |
Peso molecular |
497.88 g/mol |
Nombre IUPAC |
1,2,3-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |
Clave InChI |
VDUDWCBDISWOEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CI)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)



![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)


